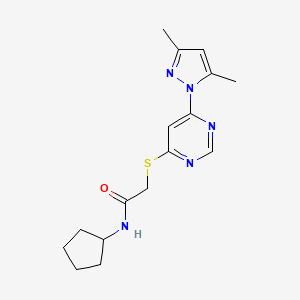

N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

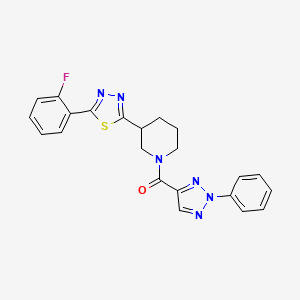

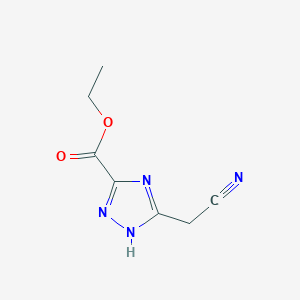

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo [1,2-a]pyrimidine, 1,2,3,4-tetrazolo [1,5-a]pyrimidine, azopyrazolo [1,5- a]pyrimidine, pyrimido [4’, 5’ :3,4]pyrazolo [1,5-a]pyrimidines and pyridine derivatives incorporating a 5-cyano-4-methyl-2-phenyl- (thio)pyrimidine moiety were obtained by the intramolecular cyclization of 6-methylthio-pyrimidine, 6- (benzoylmethyl)thio- pyrimidine and 2- [ (5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl- amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide” is characterized by its high-affinity interactions with beta-secretase 1 (BACE1), an enzyme that plays a key role in the production.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Thus, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Applications De Recherche Scientifique

Anti-Tubercular Activity

N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and novel drugs are urgently needed. Researchers have designed and synthesized derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with low inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These promising results suggest its potential as an anti-TB agent .

Cytotoxicity Studies

Assessing the safety of potential drugs is crucial. In this context, researchers evaluated the cytotoxicity of the active compounds derived from this molecule. Encouragingly, these compounds were found to be non-toxic to human embryonic kidney cells (HEK-293). This safety profile is essential for further drug development .

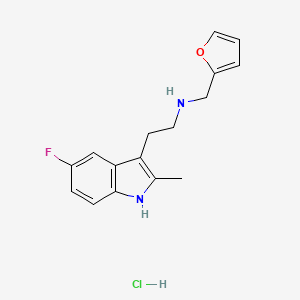

Novel Halogenated Derivatives

Researchers have explored halogenated derivatives of this compound, specifically (E)-4-((7 H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide . These derivatives exhibit intriguing structures and have been evaluated for their cytotoxicity. Investigating their potential in cancer therapy or other disease contexts is an exciting avenue .

Structural Variants and Biological Activity

The analogs of pyrazine and pyrazinamide have shown higher anti-TB activity against Mycobacterium tuberculosis. For instance, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated potent anti-mycobacterial effects. These findings highlight the importance of exploring structural variants for therapeutic applications .

Docking Studies and Suitability for Development

Molecular docking studies have revealed the interactions of derivatized conjugates of this compound. These insights provide valuable information about their binding affinity and suitability for further development as potential drugs. Researchers are keen on optimizing these compounds for clinical use .

Other N-Heterocycles and Their Scaffold

Considering the broader context of N-heterocycles, pyridopyrimidines play a significant role. While not specific to our compound, understanding their synthesis and biological activity contributes to the overall knowledge base in this field .

Mécanisme D'action

Target of Action

The primary targets of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: interacts with its targets, CDK4 and CDK6, by binding to them and causing their degradation . This degradation is achieved by recruiting the E3 ubiquitin ligase complex, Cereblon . The compound’s interaction with its targets leads to a disruption in the cell cycle, preventing cells from progressing from the G1 phase to the S phase .

Biochemical Pathways

The action of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide affects the cell cycle regulation pathway . By causing the degradation of CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle . This can have downstream effects on cellular proliferation and growth, potentially leading to cell death in certain contexts .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide ’s action include the degradation of CDK4 and CDK6 . This leads to a disruption in the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . In cellular models, this has been observed as a dose-dependent degradation of CDK4 and CDK6 .

Propriétés

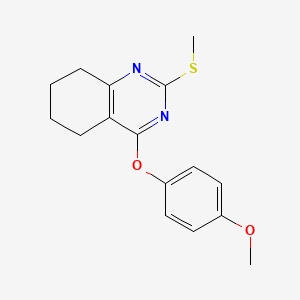

IUPAC Name |

N-cyclopentyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-11-7-12(2)21(20-11)14-8-16(18-10-17-14)23-9-15(22)19-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHZYVBGOYHPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2560860.png)

![2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2560863.png)

![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide](/img/structure/B2560864.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2560865.png)

![N-(4-cyanophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2560867.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560870.png)

![ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2560871.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)

![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2560878.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)